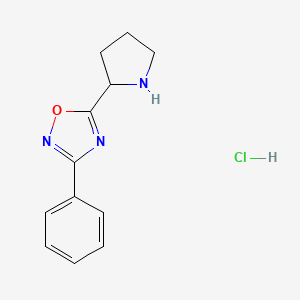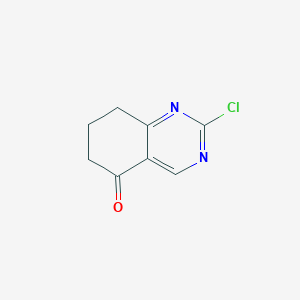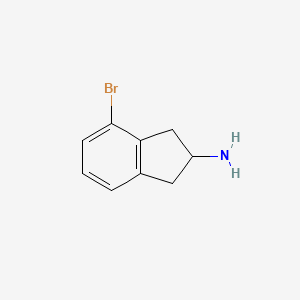![molecular formula C26H36AuClNP B3089648 Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I) CAS No. 1196707-11-5](/img/structure/B3089648.png)
Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)
Übersicht
Beschreibung
Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) is an organogold compound recognized for its significant role in homogeneous catalysis . This compound, with the molecular formula C26H36AuClNP, is notable for its unique structure, which includes a gold atom coordinated to a biphenyl ligand substituted with dicyclohexylphosphino and N,N-dimethylamino groups .
Vorbereitungsmethoden
The synthesis of Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) typically involves the reaction of a gold precursor with the corresponding biphenyl ligand. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive gold complex. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Analyse Chemischer Reaktionen
Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in ligand exchange reactions where the chloride ligand is replaced by other ligands such as phosphines or amines.
Oxidative Addition and Reductive Elimination: These reactions are common in gold chemistry and are crucial for catalytic cycles involving gold complexes.
Coordination Reactions: The gold center can coordinate with various nucleophiles, leading to the formation of new complexes
Common reagents used in these reactions include phosphines, amines, and other nucleophiles. The major products formed depend on the specific reagents and conditions used but often include new gold complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Biology: Research has explored its potential as an anti-cancer agent due to the unique properties of gold complexes in biological systems.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties
Wirkmechanismus
The mechanism by which Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) exerts its effects involves the coordination of the gold center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application but often include interactions with nucleophiles and electrophiles in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) can be compared with other similar gold complexes, such as:
Chloro(triphenylphosphine)gold(I): Another widely used gold complex in catalysis.
Chloro[bis(diphenylphosphino)ferrocene]gold(I): Known for its applications in homogeneous catalysis.
Chloro[2-(diphenylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I): Similar structure but with different substituents on the biphenyl ligand
The uniqueness of Chloro[2-(dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl]gold(I) lies in its specific ligand structure, which imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications .
Eigenschaften
IUPAC Name |
chlorogold;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.Au.ClH/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;;/h9-12,17-22H,3-8,13-16H2,1-2H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWPKWXYAHKEF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36AuClNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)](/img/structure/B3089569.png)




![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)








